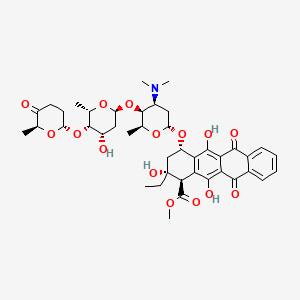
epsilon-Rhodomycin rdc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epsilon-Rhodomycin rdc is a complex anthracycline antibiotic known for its potent antitumor properties. This compound is derived from the bacterium Streptomyces peucetius and is structurally related to other anthracyclines like daunorubicin and doxorubicin. This compound is characterized by its unique chemical structure, which includes a polyketide backbone and several deoxysugar molecules attached to it .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of epsilon-Rhodomycin rdc involves a multi-step process that includes the formation of the aglycone core, followed by glycosylation. The aglycone, epsilon-Rhodomycinone, is synthesized through a series of polyketide synthase-mediated reactions. The glycosylation step involves the attachment of deoxysugar molecules, such as L-daunosamine, to the aglycone core. This is typically achieved using glycosyltransferase enzymes .
Industrial Production Methods
Industrial production of this compound is primarily carried out through fermentation processes using genetically engineered strains of Streptomyces peucetius. These strains are optimized to produce high yields of the compound by introducing specific genes involved in the biosynthesis of the aglycone and deoxysugar components .
Análisis De Reacciones Químicas
Types of Reactions
Epsilon-Rhodomycin rdc undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its biological activity and stability.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or molecular oxygen in the presence of a catalyst.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols, which can replace specific functional groups on the molecule.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have altered biological activities. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated forms .
Aplicaciones Científicas De Investigación
Epsilon-Rhodomycin rdc has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying polyketide biosynthesis and glycosylation processes. In biology, it serves as a tool for investigating DNA-interacting agents and their effects on cellular processes. In medicine, this compound is explored for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase II, leading to cell death. Industrially, it is used in the production of other anthracycline antibiotics through combinatorial biosynthesis .
Mecanismo De Acción
Epsilon-Rhodomycin rdc exerts its effects primarily through intercalation into DNA and inhibition of topoisomerase II. This leads to the disruption of DNA replication and transcription, ultimately causing cell death. The compound also generates reactive oxygen species, which contribute to its cytotoxic effects. The molecular targets of this compound include DNA and topoisomerase II, and its pathways involve the induction of apoptosis and inhibition of cell proliferation .
Comparación Con Compuestos Similares
Epsilon-Rhodomycin rdc is similar to other anthracyclines such as daunorubicin, doxorubicin, and epirubicin. it is unique in its specific glycosylation pattern and the presence of distinct deoxysugar molecules. This uniqueness contributes to its specific biological activities and potential therapeutic applications. Similar compounds include:
Daunorubicin: Known for its use in treating leukemia.
Doxorubicin: Widely used in chemotherapy for various cancers.
Epirubicin: A derivative of doxorubicin with reduced cardiotoxicity.
This compound stands out due to its unique structure and potent antitumor properties, making it a valuable compound for further research and development in the field of cancer therapy.
Propiedades
Número CAS |
76463-92-8 |
|---|---|
Fórmula molecular |
C42H53NO15 |
Peso molecular |
811.9 g/mol |
Nombre IUPAC |
methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,12-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C42H53NO15/c1-8-42(51)17-26(30-31(34(42)41(50)52-7)38(49)33-32(37(30)48)35(46)21-11-9-10-12-22(21)36(33)47)56-28-15-23(43(5)6)39(19(3)54-28)58-29-16-25(45)40(20(4)55-29)57-27-14-13-24(44)18(2)53-27/h9-12,18-20,23,25-29,34,39-40,45,48-49,51H,8,13-17H2,1-7H3/t18-,19-,20-,23-,25-,26-,27-,28-,29-,34-,39+,40+,42+/m0/s1 |
Clave InChI |
KXRPCMRUNHOYFX-XPBCLHBESA-N |
SMILES isomérico |
CC[C@]1(C[C@@H](C2=C([C@H]1C(=O)OC)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CCC(=O)[C@@H](O7)C)O)N(C)C)O |
SMILES canónico |
CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


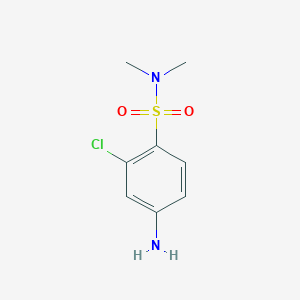
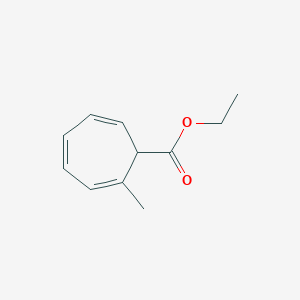
![([1,1'-Biphenyl]-4-yl)(4-methoxyphenyl)methanone](/img/structure/B14432307.png)
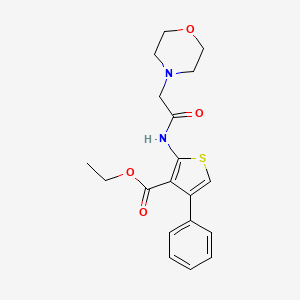
![2-[(3-Methylbut-2-en-1-yl)oxy]-4,5-diphenyl-1,3-oxazole](/img/structure/B14432317.png)
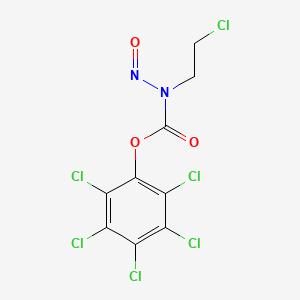
![4-[(Hexyloxy)methylidene]-1,2-dimethylcyclohex-1-ene](/img/structure/B14432335.png)
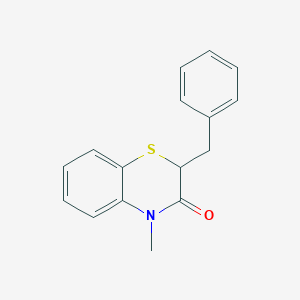
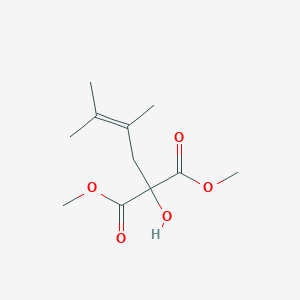

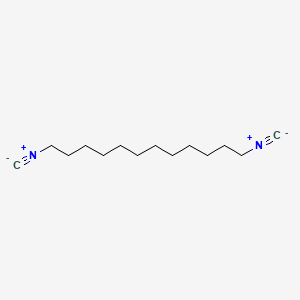
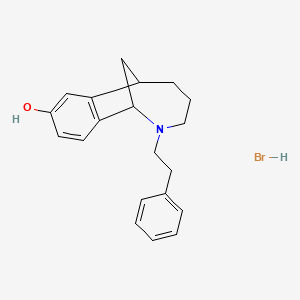
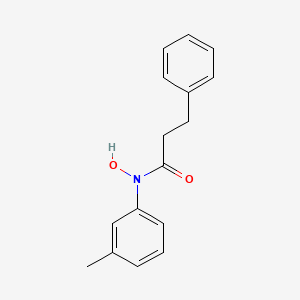
![5-Phenyl-1,2,3,4,5,6-hexahydrobenzimidazo[1,2-a]quinoline](/img/structure/B14432364.png)
